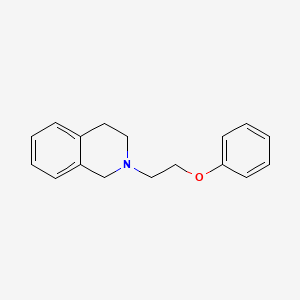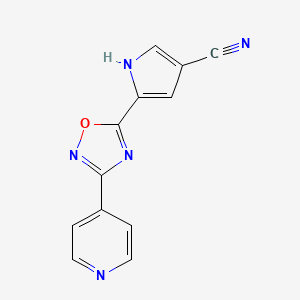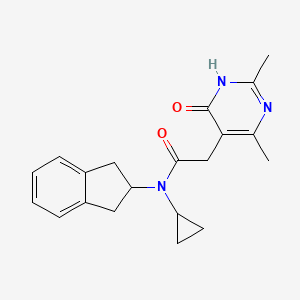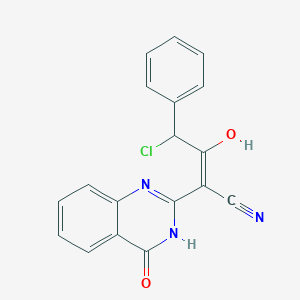
2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinoline is a compound that has been of interest to the scientific community due to its potential applications in various fields. The compound is a member of the isoquinoline family and has been synthesized using different methods. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Applications De Recherche Scientifique
2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinoline has been studied for its potential applications in various fields. One of the most promising areas of research is in the development of new drugs. The compound has been shown to have significant activity against certain types of cancer cells and has been studied as a potential anticancer agent. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinoline is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It may also have an effect on the signaling pathways that are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit their growth and proliferation. It has also been shown to have an effect on the levels of certain neurotransmitters in the brain, which may be responsible for its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinoline is its potential as a lead compound for the development of new drugs. Its ability to inhibit the growth and proliferation of cancer cells and to have an effect on the signaling pathways involved in neurodegenerative diseases makes it an attractive target for drug development. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on 2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinoline. One area of research is the development of new derivatives of the compound that may have improved solubility and potency. Another area of research is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of 2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinoline has been reported in several studies. One of the most common methods involves the reaction of 2-phenylethanol with 2-chloroethyl ether in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Pictet-Spengler cyclization reaction to yield the final product.
Propriétés
IUPAC Name |
2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-8-17(9-3-1)19-13-12-18-11-10-15-6-4-5-7-16(15)14-18/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNYJERVHBJWLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cycloheptyl-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B7356415.png)
![(1R,2R)-2-methyl-N-[4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7356416.png)


![3-Fluoro-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7356431.png)
![6-[2-Methoxyethyl(2-methylpropyl)amino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356441.png)
![2-[(6-aminopyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one](/img/structure/B7356456.png)
![4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B7356465.png)
![7-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7356472.png)

![2-[2-phenyl-5-[(Z)-2-phenylethenyl]-1,2,4-triazol-3-yl]phenol](/img/structure/B7356483.png)


